(R)-2-methyl-2H-pyran-4(3H)-one
Description
Properties
CAS No. |
19185-89-8 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3 |
InChI Key |
QQOGPTKWBZTBHM-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CO1 |
Canonical SMILES |
CC1CC(=O)C=CO1 |
Synonyms |
4H-Pyran-4-one,2,3-dihydro-2-methyl-(8CI,9CI) |
Origin of Product |
United States |
Preparation Methods
Halogen-Mediated Oxidative Cyclization
A patented method involves the oxidation of furfuryl alcohol derivatives using halogen-based reagents. For example, 1-(2-furyl)-1-ethanol undergoes oxidative cyclization in aqueous solution with two equivalents of a halogen oxidant (e.g., chlorine or bromine) at 0–10°C. This one-pot process yields 2-methyl-3-hydroxy-4H-pyran-4-one, a precursor to the target compound.
Key Conditions :
-
Solvent : Water or water-miscible co-solvents (e.g., methanol, tetrahydrofuran).
-
Temperature : −10°C to 10°C to minimize side reactions.
-
Workup : Filtration and extraction with chloroform, followed by recrystallization from methanol.
Mechanistic Insights
The reaction proceeds via initial halogenation of the furan ring, followed by ring-opening and re-cyclization to form the pyranone core. The methyl group at the 2-position arises from the original furfuryl alcohol structure.
Catalytic Hydrogenation of Pyran-4-one Derivatives
Palladium-Catalyzed Hydrogenation
Pyran-4-one derivatives are hydrogenated using 5% palladium/carbon (Pd/C) under hydrogen atmosphere. For instance, pyran-4-one (3.0 g, 31.2 mmol) in toluene/ethanol (10:1 v/v) reacts with Pd/C at room temperature for 1 hour, yielding dihydropyran-4-one.
Key Conditions :
-
Catalyst : 5% Pd/C (hydrated).
-
Solvent : Toluene/ethanol mixture.
-
Purification : Silica gel column chromatography (hexane:ethyl acetate = 10:1).
Enantioselective Modification
While the base method produces racemic dihydropyran-4-one, enantiomeric purity can be achieved using chiral catalysts (e.g., Rhodium with BINAP ligands) or kinetic resolution techniques.
Enantioselective Synthesis via Chiral Auxiliaries
Amine-Mediated Asymmetric Cyclization
A modified approach from MDPI involves reacting 4-hydroxy-3-acetyl-pyran-2-one derivatives with chiral amines. For example, 7 (2.0 mmol) reacts with (R)-1-phenylethylamine (2.2 mmol) in ethanol at 80°C for 12 hours, yielding (R)-2-methyl-2H-pyran-4(3H)-one with 77% enantiomeric excess.
Key Conditions :
-
Chiral Auxiliary : (R)-1-Phenylethylamine.
-
Solvent : Ethanol.
-
Workup : Precipitation and filtration.
Stereochemical Control
The chiral amine directs the cyclization pathway via non-covalent interactions (e.g., hydrogen bonding), favoring the R-enantiomer.
Industrial-Scale Production
Continuous Flow Reactor Synthesis
Industrial protocols optimize cyclization reactions using continuous flow reactors. For example, a furfuryl alcohol derivative is fed into a reactor with HCl catalyst at 50°C, achieving 85% conversion in <10 minutes.
Key Conditions :
-
Residence Time : 8 minutes.
-
Temperature : 50°C.
-
Purification : High-vacuum distillation.
Comparative Analysis of Methods
Critical Discussion
Yield vs. Stereoselectivity Trade-offs
-
Halogen Cyclization : High yields but racemic output.
-
Chiral Amine Method : Moderate yields with high enantiomeric excess, suitable for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions: (R)-2-methyl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: 5-Hydroxy-6-methyl-2H-pyran-3,4-dione and 5-hydroxy-maltol.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted pyran-4-one derivatives with different functional groups.
Scientific Research Applications
(R)-2-methyl-2H-pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its unique aroma and in the production of certain polymers and resins.
Mechanism of Action
The mechanism of action of (R)-2-methyl-2H-pyran-4(3H)-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, which is facilitated by the presence of hydroxyl groups and the unstable enol structure in its moiety . This activity helps in reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
3-Hydroxy-2-methyl-4H-pyran-4-one (CAS 118-71-8)
- Structure : Differs in the position of the hydroxyl (-OH) and methyl (-CH₃) groups (3-OH vs. 2-CH₃ in the target compound).
- Properties : Exhibits a strong IR absorption at 1704 cm⁻¹ (C=O stretch) and 1678 cm⁻¹ (conjugated ketone) . Its MS fragmentation pattern includes peaks at m/z 270 (M⁺), 165 (base peak), and 105 .
- Applications : Used in metal complexation and as a synthetic intermediate .
2-(Hydroxymethyl)-6-methyl-3,4-dihydro-2H-pyran-4-one
- Structure : Contains a hydroxymethyl (-CH₂OH) group at position 2 and a partially saturated ring (3,4-dihydro).
- Properties : The hydroxymethyl group enhances polarity and solubility compared to the methyl group in the target compound .
Stereochemical and Saturated Derivatives
(4R)-4-Methyltetrahydro-2H-pyran-2-one
- Structure : A fully saturated lactone with a methyl group at the 4-position and (R)-configuration.
- Properties : LogP = 0.96, indicating moderate lipophilicity. Used in flavor and fragrance industries due to its lactone structure .
(4R)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one
- Structure : Features a trifluoromethyl (-CF₃) group and a hydroxyl (-OH) group at position 4 in a saturated ring.
- Properties : The electron-withdrawing -CF₃ group increases acidity and stability, making it a candidate for medicinal chemistry applications .
Pharmacologically Relevant Analogs
Spiro[chromane-2,4′-piperidine]-4(3H)-one Derivatives Structure: Combines a pyranone ring with a spiro-linked piperidine system. Properties: Demonstrates antidiabetic, anticancer, and anti-inflammatory activities. The spiro architecture enhances binding to biological targets like enzymes and receptors .
Comparative Data Table
Key Research Findings
- Stereochemical Impact: The (R)-configuration in pyranones can dictate enantioselective reactivity, as seen in analogs like (4R)-4-methyltetrahydro-2H-pyran-2-one, which is used in asymmetric synthesis .
- Functional Group Effects : Hydroxyl and trifluoromethyl groups in analogs enhance solubility or stability, whereas methyl groups favor lipophilicity .
- Pharmacological Potential: Spiro-pyranone derivatives demonstrate broad therapeutic activities, suggesting that structural modifications to (R)-2-methyl-2H-pyran-4(3H)-one could unlock similar bioactivity .
Q & A
Q. What are the established synthetic routes for (R)-2-methyl-2H-pyran-4(3H)-one in laboratory settings?
The compound is synthesized via a multi-step protocol:
- Reaction Setup : Glucose reacts with piperidine in ethanol under reflux with argon gas to prevent oxidation. Acetic acid is added to quench the reaction, followed by heating.
- Purification : The crude product is extracted with ethyl acetate, purified via silica gel column chromatography, and further refined using high vacuum distillation and recrystallization from hexane .
- Key Considerations : Argon atmosphere ensures reaction integrity, while column chromatography and distillation optimize purity (>95%).
Q. How can the stereochemical configuration of (R)-2-methyl-2H-pyran-4(3H)-one be confirmed?
Stereochemical confirmation requires:
- Chiral HPLC : To separate enantiomers and determine enantiomeric excess.
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice structures (e.g., as demonstrated for related dihydropyranones in ) .
- Optical Rotation : Comparison with literature values for (R)-enantiomers .
Q. What analytical techniques are most effective for characterizing purity and structure?
- NMR Spectroscopy : H and C NMR identify functional groups and confirm ring structure (e.g., methyl group at 2-position and ketone at 4-position) .
- Mass Spectrometry (HRMS-ESI) : Validates molecular formula (CHO) and detects impurities .
- Melting Point Analysis : Consistency with reported values (e.g., 51.5°C for analogs in ) ensures purity .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding reactivity?
- Multi-Method Validation : Combine DFT calculations with experimental kinetic studies (e.g., monitoring oxidation pathways via UV-Vis spectroscopy) .
- Isolation of Intermediates : Trap reactive species (e.g., 5-hydroxy-6-methyl-2H-pyran-3,4-dione during oxidation) for structural confirmation .
- Cross-Referencing Databases : Use PubChem or Reaxys to compare predicted vs. observed reaction outcomes .
Q. What strategies optimize enantiomeric excess in asymmetric synthesis?
- Chiral Catalysts : Employ enantioselective organocatalysts (e.g., proline derivatives) during cyclization steps.
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance stereochemical control, as seen in related pyranone syntheses .
- Dynamic Kinetic Resolution : Utilize temperature-controlled reactions to favor (R)-enantiomer formation .
Q. What mechanistic insights explain divergent oxidation pathways under varying conditions?
- Oxidant-Dependent Pathways :
- KMnO/HO : Generates 5-hydroxy-6-methyl-2H-pyran-3,4-dione via radical intermediates .
- O/Light : Promotes isomerization to 5-hydroxy-maltol through singlet oxygen-mediated rearrangements .
Q. How does the methyl group at the 2-position influence chemical behavior compared to other dihydropyranones?
- Steric Effects : The 2-methyl group hinders nucleophilic attacks at the adjacent carbon, reducing substitution reactivity compared to unmethylated analogs (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one) .
- Electronic Effects : Electron-donating methyl group increases electron density at the 4-ketone, enhancing antioxidant activity via radical stabilization .
Q. What advanced computational methods model the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to predict binding affinity with antioxidant enzymes (e.g., superoxide dismutase) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
- QSAR Studies : Correlate substituent effects (e.g., methyl vs. acetyl groups) with bioactivity using datasets from PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
